
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydroxymethyl and methoxy groups attached to a cyclohexa-diene-dione ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the selective hydrogenation of 5-hydroxymethylfurfural to produce 2,5-bis(hydroxymethyl)furan, which can then be further modified to introduce the methoxy and diene-dione functionalities . The reaction conditions often require specific catalysts, such as platinum or nickel, and controlled environments to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable catalytic processes that utilize renewable biomass sources. For instance, the selective hydrogenation of 5-hydroxymethylfurfural using copper-based catalysts has been shown to be effective in producing 2,5-bis(hydroxymethyl)furan, which can then be further processed . These methods emphasize sustainability and efficiency, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds, often using hydrogenation techniques.
Substitution: The hydroxymethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and other sustainable materials
作用機序
The mechanism of action of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological and chemical activities .
類似化合物との比較
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione, known for its reactivity and versatility.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer production.
2,5-Bis(hydroxymethyl)furan: A closely related compound used in similar applications and as an intermediate in various chemical processes
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for developing new materials and exploring novel scientific applications .
特性
CAS番号 |
668462-14-4 |
|---|---|
分子式 |
C9H10O5 |
分子量 |
198.17 g/mol |
IUPAC名 |
2,5-bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O5/c1-14-9-6(4-11)7(12)2-5(3-10)8(9)13/h2,10-11H,3-4H2,1H3 |
InChIキー |
XQRAJSRDKHRDGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C=C(C1=O)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


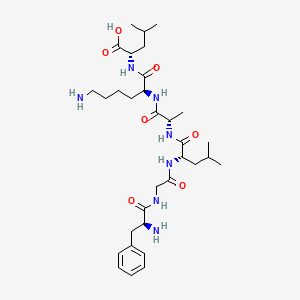
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
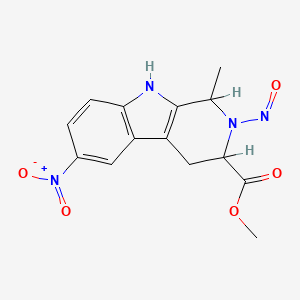
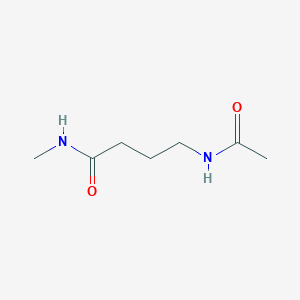


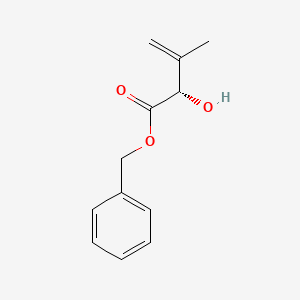
![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
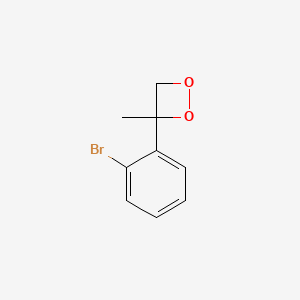
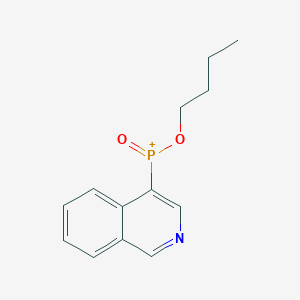
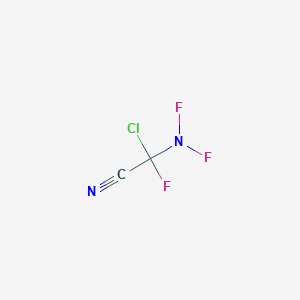
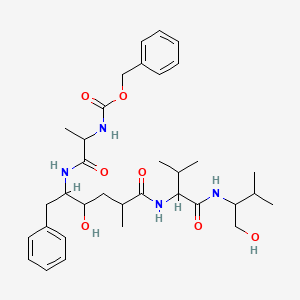
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
